Competitive microtubule-stabilizing agent (EC0.01 = 2 μM). Potent antiproliferation agent (IC50 = 4.4 nM). Epothilone D and B analog. Induces tubulin polymerization and cell cycle arrest at the G2-M transition. Shows antineoplastic effects. Epothilone A (Epo A) is a biologically active macrolide produced from the fermentation of the soil bacteria S. cellulosum that was discovered as a potent antimicrotubule agent. In competition assays, epo A binds to β-tubulin with a similar order of magnitude as the binding of paclitaxel to β-tubulin (IC50s = 2.3 and 3.6 µM, respectively). Epo A is cytotoxic to human T-24 bladder carcinoma cells (IC50 = 0.05 µM in vitro) but has poor pharmacological properties and is 2-fold less potent in stabilizing microtubules compared to epothilone B. Epothilone A is a microtubule inhibitor isolated from the myxobacteria, Sorangium cellulosum. Epothilone A acts by stabilising microtubule formation at the taxol binding site and causes cell cycle arrest at the G2/M transition, leading to cytotoxicity. Epothilone A is under investigation as an antitumor agent. Epothilone A is an epithilone that is epothilone C in which the double bond in the macrocyclic lactone ring has been oxidised to the corresponding epoxide (the 13R,14S diastereoisomer). It has a role as an antineoplastic agent, a tubulin modulator, a metabolite and a microtubule-stabilising agent. It is an epoxide and an epothilone.
Related Compounds
Epothilone B
Compound Description: Epothilone B is a naturally occurring epothilone analog produced by the myxobacterium Sorangium cellulosum. Like Epothilone A, it exhibits potent antitumor activity by binding to tubulin and stabilizing microtubules, leading to cell cycle arrest and apoptosis. [, , , , , , ]
Relevance: Epothilone B shares a highly similar structure with Epothilone A, differing only in the C12 side chain. Despite the structural similarity, Epothilone B often displays greater potency than Epothilone A in various cancer cell lines. [, , , ] Studies have focused on the synthesis, structure-activity relationships, and biological evaluation of Epothilone B and its derivatives.
Taxol (Paclitaxel)
Compound Description: Taxol is a widely used chemotherapeutic agent that also targets microtubules. It binds to β-tubulin, promoting microtubule assembly and stabilization, ultimately leading to cell death. [, , , , , , , , , , , , ]
12,13-Desoxyepothilone B (dEpoB)
Compound Description: dEpoB is a synthetic analog of Epothilone B lacking the epoxide group at the C12-C13 position. It retains the ability to bind tubulin and induce microtubule stabilization, displaying potent antitumor activity. [, ]
Relevance: dEpoB serves as a simplified structural analog of Epothilone A and Epothilone B, facilitating the exploration of structure-activity relationships and the development of more potent and selective epothilone derivatives. [, ] Comparisons with Epothilone A and Epothilone B provide insights into the contribution of specific functional groups to their biological activity.
26-Trifluoro-(E)-9,10-dehydro-12,13-desoxyepothilone B (Fludelone)
Compound Description: Fludelone is a synthetic analog of Epothilone B with modifications including a trifluoro group at C26 and a double bond between C9 and C10. It exhibits potent antitumor activity, particularly against ovarian cancer cell lines. []
Relevance: Fludelone, as a highly optimized analog of Epothilone B, demonstrates superior potency compared to both dEpoB and Epothilone A in several cancer cell lines. [] Its enhanced water solubility and potential to overcome drug resistance mechanisms make it a promising candidate for further development as a chemotherapeutic agent.
Ixabepilone
Compound Description: Ixabepilone is a semi-synthetic analog of Epothilone B approved for the treatment of metastatic breast cancer. It shares the mechanism of action with other epothilones, binding to tubulin and stabilizing microtubules. []
Laulimalide
Compound Description: Laulimalide is a microtubule-stabilizing agent isolated from marine sponges. Like Epothilone A and Taxol, it enhances tubulin polymerization, but it binds to a distinct site on tubulin. []
Relevance: Laulimalide's unique binding site on tubulin allows for synergistic effects when combined with Epothilone A or Taxol, enhancing their antiproliferative activities. [, ] This finding underscores the potential of combining microtubule-stabilizing agents that target distinct binding sites to overcome drug resistance and improve therapeutic outcomes.
Discodermolide
Compound Description: Discodermolide is a potent microtubule-stabilizing agent isolated from marine sponges. It exhibits a similar mechanism of action to Epothilone A and Taxol, but its binding site on tubulin remains to be fully elucidated. [, , ]
Relevance: Although structurally distinct from Epothilone A, Discodermolide shares its ability to stabilize microtubules and inhibit cancer cell growth. [, , ] Comparative studies between Epothilone A and Discodermolide, particularly regarding their binding sites and structural determinants of activity, can aid in the design and development of more potent and selective microtubule-targeting agents.
Epothilone D
Compound Description: Epothilone D is another naturally occurring epothilone analog with a structure closely related to Epothilone A and Epothilone B. [, ] It also exhibits antitumor activity through microtubule stabilization.
Relevance: Epothilone D contributes to understanding the structure-activity relationship within the epothilone family. [, ] Comparisons with Epothilone A help elucidate the specific structural elements responsible for their biological activity and potential differences in their pharmacological profiles.
Seco-epothilone A
Compound Description: Seco-epothilone A is a naturally occurring derivative of Epothilone A where the macrolactone ring is cleaved. []
Relevance: The identification of Seco-epothilone A from Sorangium cellulosum provides insights into the biosynthetic pathway of epothilones. [] Understanding the enzymatic steps involved in the formation and modification of the macrocycle is crucial for exploring the potential of manipulating epothilone biosynthesis to generate novel analogs.
1-Methyl-seco-epothilone A
Compound Description: 1-Methyl-seco-epothilone A is another naturally occurring seco-epothilone derivative isolated from Sorangium cellulosum alongside Seco-epothilone A. []
Relevance: Similar to Seco-epothilone A, the discovery of 1-Methyl-seco-epothilone A contributes to our understanding of epothilone biosynthesis and the diversity of naturally occurring epothilone analogs. [] This information is valuable for exploring the biosynthetic capabilities of Sorangium cellulosum and potentially engineering the production of novel epothilone derivatives.
Relevance: The C6-C8 bridged analog highlights the importance of conformational flexibility for the biological activity of Epothilone A. [] Restricting the conformational space explored by the molecule likely hinders its ability to effectively bind to tubulin and exert its microtubule-stabilizing effects.
Deaza-Epothilone C
Compound Description: Deaza-Epothilone C is a semi-synthetic analog derived from Epothilone A where the thiazole ring in the side chain is replaced by a thiophene moiety. This modification results in a significant reduction in microtubule-binding affinity and a complete loss of antiproliferative activity. []
Relevance: Deaza-Epothilone C demonstrates the crucial role of the thiazole nitrogen in Epothilone A for its interaction with tubulin. [] The nitrogen atom likely participates in essential hydrogen bonding or electrostatic interactions within the binding site, contributing significantly to the overall binding affinity and biological activity of Epothilone A.
Classification
Epothilone A belongs to a class of compounds known as epothilones, which are macrocyclic lactones. These compounds are characterized by their ability to interact with tubulin, the building block of microtubules, thereby influencing cell division and growth. Epothilones are classified as microtubule-stabilizing agents, which can lead to apoptosis in cancer cells.
Synthesis Analysis
The synthesis of Epothilone A has been achieved through various methods, including solid-phase and solution-phase syntheses.
Solid-Phase Synthesis
The first solid-phase synthesis of Epothilone A was reported by Nicolaou et al. in 1997. This method utilized a retrosynthetic analysis that identified three requisite fragments, which were sequentially coupled through several reactions:
Aldol Reaction: This reaction formed the crucial C6-C7 bond.
Esterification Reaction: This step involved coupling intermediates to form ester linkages.
Olefin Metathesis Reaction: This reaction was employed to generate double bonds in the final structure.
The synthesis achieved a total yield of 52%, with high-performance liquid chromatography confirming the purity and identity of the product.
Solution-Phase Synthesis
In addition to solid-phase methods, various solution-phase syntheses have been developed, employing techniques such as diastereoselective aldol condensation and macroaldolization. These methods focus on constructing the key fragments required for assembling Epothilone A with high stereochemical fidelity.
Molecular Structure Analysis
Epothilone A has a complex molecular structure characterized by its macrocyclic lactone framework. The molecular formula is C19H25O4 with a molecular weight of approximately 325.4 g/mol.
Structural Features
Macrocyclic Lactone: The core structure includes a 16-membered lactone ring.
Functional Groups: Key functional groups include hydroxyl (-OH) and ether (-O-) groups that contribute to its biological activity.
Stereochemistry: The compound exhibits specific stereochemical configurations at multiple centers, which are crucial for its interaction with tubulin.
The structural elucidation was confirmed through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
Chemical Reactions Analysis
Epothilone A participates in several key chemical reactions that are integral to its synthesis and biological activity:
Aldol Condensation: This reaction is essential for forming carbon-carbon bonds that define the structure.
Esterification: This process links different fragments together, crucial for maintaining the integrity of the lactone ring.
Epoxidation: The introduction of epoxide groups enhances the reactivity of Epothilone A, facilitating its interaction with biological targets.
These reactions are carefully controlled to ensure high yields and selectivity during synthesis.
Mechanism of Action
The mechanism by which Epothilone A exerts its anticancer effects involves:
Microtubule Stabilization: Epothilone A binds to β-tubulin subunits within microtubules, promoting their assembly and preventing depolymerization.
Induction of Apoptosis: By stabilizing microtubules, Epothilone A disrupts normal mitotic processes, leading to cell cycle arrest and ultimately apoptosis in cancer cells.
This mechanism is particularly effective against tumors that have developed resistance to other microtubule-targeting agents like paclitaxel.
Physical and Chemical Properties Analysis
Epothilone A exhibits several notable physical and chemical properties:
Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and methanol but has limited solubility in water.
Melting Point: The melting point is typically around 145-150 °C.
Stability: The compound is stable under acidic conditions but may degrade under extreme alkaline conditions or prolonged exposure to light.
These properties influence its formulation and delivery in clinical settings.
Applications
Epothilone A holds promise in various scientific applications:
Anticancer Therapy: Its primary application is as an antitumor agent, particularly for treating cancers resistant to conventional therapies.
Research Tool: It serves as a valuable tool for studying microtubule dynamics and cellular processes related to mitosis.
Drug Development: Ongoing research aims to develop derivatives of Epothilone A that may enhance its efficacy or reduce side effects.
Clinical trials have explored its use in combination therapies, showcasing its potential to improve treatment outcomes for patients with advanced malignancies.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Dexlansoprazole is a sulfoxide and a member of benzimidazoles. Dexlansoprazole is a new-generation proton pump inhibitor (PPI) used for the management of symptoms associated with gastroesophageal reflux disease (GERD) and erosive esophagitis. Dexlansoprazole is the R-enantiomer of [DB00448], which is composed of a racemic mixture of the R- and S-enantiomers. Compared to the older generation of PPIs (which includes [DB00213], [DB00338], and [DB00448]), dexlansoprazole has a unique pharmacokinetic profile due to its delayed-release and dual-delivery release system: This aims to address some limitations of the older-generation PPIs, such as short plasma half-life and the need for meal-associated dosing. Dexlansoprazole inhibits the final step in gastric acid production by blocking the (H+, K+)-ATPase enzyme. Dexlansoprazole is a Proton Pump Inhibitor. The mechanism of action of dexlansoprazole is as a Proton Pump Inhibitor. Dexlansoprazole is the R-isomer of lansoprazole and a substituted benzimidazole prodrug with selective and irreversible proton pump inhibitor activity. As a weak base, dexlansoprazole accumulates in the acidic environment of the secretory canaliculus of the gastric parietal cell where it is converted to an active sulfenamide form that binds to cysteine sulfhydryl groups on the luminal aspect of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting the pump's activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production. The R-isomer of lansoprazole that is used to treat severe GASTROESOPHAGEAL REFLUX DISEASE.
Dexmedetomidine hydrochloride is a medetomidine hydrochloride. It has a role as a sedative. It contains a dexmedetomidine. It is an enantiomer of a levomedetomidine hydrochloride. Dexmedetomidine Hydrochloride is the hydrochloride salt form of dexmedetomidine, an imidazole derivate and active d-isomer of medetomidine with analgesic, anxiolytic and sedative activities. Dexmedetomidine selectively binds to and activates presynaptic alpha-2 adrenoceptors located in the brain, thereby inhibiting the release of norepinephrine from synaptic vesicles. This leads to an inhibition of postsynaptic activation of adrenoceptors, which inhibits sympathetic activity, thereby leading to analgesia, sedation and anxiolysis. An imidazole derivative that is an agonist of ADRENERGIC ALPHA-2 RECEPTORS. It is closely related to MEDETOMIDINE, which is the racemic form of this compound.
Dexmethylphenidate Hydrochloride is a synthetic sympathomimetic amine with CNS stimulating properties. Dexmethylphenidate hydrochloride acts by facilitating the release of catecholamines, particularly noradrenaline and dopamine, from nerve terminals in the brain and inhibits their uptake. This leads to an increase in motor activity, causes euphoria, mental alertness and excitement and suppresses appetite. This drug causes dependence and may cause an increase in heart rate and blood pressure. It is used in the treatment of attention deficit hyperactivity disorder. It may also be used in the treatment of fatigue and other nervous system effects seen with chemotherapy. Methylphenidate Hydrochloride is the hydrochloride salt of the synthetic central nervous system stimulant methylphenidate. Methylphenidate appears to activate the brain stem arousal system and cortex to produce its stimulant effect and, in some clinical settings, may improve cognitive function. A methylphenidate derivative, DOPAMINE UPTAKE INHIBITOR and CENTRAL NERVOUS SYSTEM STIMULANT that is used in the treatment of ATTENTION DEFICIT HYPERACTIVITY DISORDER. See also: Methylphenidate Hydrochloride (broader); Dexmethylphenidate (has active moiety) ... View More ...
Dexmedetomidine is a medetomidine. It has a role as an alpha-adrenergic agonist, a non-narcotic analgesic, an analgesic and a sedative. It is an enantiomer of a levomedetomidine. An agonist of receptors, adrenergic alpha-2 that is used in veterinary medicine for its analgesic and sedative properties. It is the racemate of dexmedetomidine. Dexmedetomidine is a Central alpha-2 Adrenergic Agonist. The mechanism of action of dexmedetomidine is as an Adrenergic alpha2-Agonist. The physiologic effect of dexmedetomidine is by means of General Anesthesia. Dexmedetomidine is an imidazole derivate and active d-isomer of medetomidine with analgesic, anxiolytic and sedative properties. Dexmedetomidine selectively binds to presynaptic alpha-2 adrenoceptors located in the brain, thereby inhibiting the release of norepinephrine from synaptic vesicles. This leads to an inhibition of postsynaptic activation of adrenoceptors, which inhibit sympathetic activity, thereby leading to sedation and anxiolysis. The analgesic effect of this agent is mediated by binding to alpha-2 adrenoceptors in the spinal cord. An imidazole derivative that is an agonist of ADRENERGIC ALPHA-2 RECEPTORS. It is closely related to MEDETOMIDINE, which is the racemic form of this compound.
Dexnafenodone Hydrochloride, also known as LU-43706, is a dual of adrenergic receptor antagonist and serotonin uptake inhibitor potentially for the treatment of major depressive disorder.
(S,R,R,R)-nebivolol is a 2,2'-iminobis[1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol] that has (1R,1'R,2R,2'S)-configuration. It is a conjugate base of a (S,R,R,R)-nebivolol(1+). It is an enantiomer of a (R,S,S,S)-nebivolol. Nebivolol is a racemic mixture of 2 enantiomers where one is a beta adrenergic antagonist and the other acts as a cardiac stimulant without beta adrenergic activity. Treatment with nebivolol leads to a greater decrease in systolic and diastolic blood pressure than [atenolol], [propranolol], or [pindolol]. Nebivolol and other beta blockers are generally not first line therapies as many patients are first treated with thiazide diuretics. Nebivolol was granted FDA approval on 17 December 2007. Nebivolol is a beta-blocker and antihypertensive medication that has additional vasodilatory activity mediated by nitric oxide release. Nebivolol has yet to be linked to instances of clinically apparent liver injury. Nebivolol is a beta-1 adrenergic receptor antagonist with antihypertensive and vasodilatory activity. Nebivolol binds to and blocks the beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, nebivolol potentiates nitric oxide (NO), thereby relaxing vascular smooth muscle and exerting a vasodilatory effect. A cardioselective ADRENERGIC BETA-1 RECEPTOR ANTAGONIST (beta-blocker) that functions as a VASODILATOR through the endothelial L-arginine/ NITRIC OXIDE system. It is used to manage HYPERTENSION and chronic HEART FAILURE in elderly patients.